7-脱氧阿霉素酮

描述

Synthesis Analysis

The synthesis of 7-Deoxydoxorubicinone derivatives involves complex chemical processes. For instance, a new derivative, 7-deoxyidarubicinone, was synthesized through key steps including Friedel-Crafts acylation and functionalization of an A-ring side chain, starting from an intermediate in five steps (Rho et al., 2000). Another example is the synthesis of a C3-C14 domain of 7-deoxyokadaic acid, which involved acidic conditions leading to bis-conjugate addition forming a versatile intermediate en route to 7-deoxyokadaic acid and analogs (Trygstad et al., 2009).

Molecular Structure Analysis

Molecular structure analysis is crucial in understanding the interactions and conformational dynamics of 7-Deoxydoxorubicinone. For example, the conformation of ring A of the aglycone of the sugar moieties and the preferred orientation around the glycosidic linkages were determined using nuclear magnetic resonance data and molecular mechanics calculations in the synthesis of a doxorubicin disaccharide analogue (Monteagudo et al., 1997).

Chemical Reactions and Properties

7-Deoxydoxorubicinone and its derivatives undergo various chemical reactions, contributing to their diverse chemical properties. The synthesis processes often involve reactions such as Friedel-Crafts acylation, Diels-Alder cycloaddition, and functionalization of side chains, which are pivotal in constructing the complex anthracycline structure.

Physical Properties Analysis

The physical properties of 7-Deoxydoxorubicinone derivatives, such as solubility, melting point, and stability, are influenced by the absence of the hydroxyl group at the 7th position. These properties are crucial for their biological activity and pharmacokinetic profile.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 7-Deoxydoxorubicinone derivatives are defined by their molecular structure. The alterations in the anthracycline structure, such as deoxygenation at specific positions, lead to new families of compounds with unique chemical behaviors and potentially different biological activities (Cameron et al., 2000).

科学研究应用

药代动力学试验

7-脱氧阿霉素酮在药代动力学试验中起着重要作用,特别是在阿霉素(一种广泛使用的细胞抑制药物)的背景下 . 7-脱氧阿霉素酮的浓度在临床样本中可占阿霉素浓度的65% . 这使其成为阿霉素生物分析中的一个关键因素 .

药物监测

血浆样本中7-脱氧阿霉素酮的存在对阿霉素药物监测具有影响 . 在测定生物体液中的药物浓度时,必须考虑到这种化合物,因为它可能会干扰母体药物分子的测定 .

癌症治疗研究

7-脱氧阿霉素酮是阿霉素的主要代谢产物,阿霉素是一种蒽环类抗肿瘤抗生素,广泛用于治疗各种类型的癌症 . 了解阿霉素的代谢过程,包括7-脱氧阿霉素酮的形成,是优化癌症治疗策略的关键 .

分析方法开发

血浆样本中7-脱氧阿霉素酮的存在是开发药物监测分析方法时需要考虑的因素 . 例如,重要的是要确保不依赖于传统色谱分离的分析方法的选择性 .

床边应用

安全和危害

未来方向

作用机制

Target of Action

7-Deoxydoxorubicinone, also known as 7-Deoxyadriamycin aglycone, is a derivative of the chemotherapeutic agent Doxorubicin (DOX). The primary targets of DOX, and likely its derivatives, include DNA , where it intercalates and forms adducts , and Topoisomerase II (TopII) , which it poisons .

Mode of Action

The compound interacts with its targets through multiple mechanisms. It intercalates into DNA, disrupting the double helix structure and preventing replication . It also forms a ternary complex with DNA and TopII, inhibiting the enzyme’s activity and leading to DNA breaks . Other mechanisms include the generation of free radicals leading to oxidative stress, and membrane damage through altered sphingolipid metabolism .

Biochemical Pathways

The action of 7-Deoxydoxorubicinone affects several biochemical pathways. These include pathways involved in DNA replication and repair, as well as those related to oxidative stress and membrane integrity . The compound’s action can also influence the Bcl-2/Bax apoptosis pathway , and pathways involving inflammatory cytokines .

Pharmacokinetics

Studies on dox suggest that it has low oral bioavailability due to extensive metabolism . A study on low-dose DOX and its metabolites, including 7-Deoxydoxorubicinone, found substantial interindividual variation in plasma concentrations .

Result of Action

The action of 7-Deoxydoxorubicinone results in cytotoxic effects on cells, primarily through DNA damage and the induction of apoptosis . This can lead to cell death, making the compound effective against various types of cancer .

Action Environment

The action of 7-Deoxydoxorubicinone can be influenced by various environmental factors. For instance, the compound’s efficacy and stability may be affected by the presence of other drugs, the patient’s overall health status, and specific characteristics of the tumor environment

生化分析

Biochemical Properties

7-Deoxydoxorubicinone interacts with various enzymes, proteins, and other biomolecules. It is a product of the metabolism of doxorubicin, which is known to bind to DNA-associated enzymes and intercalate with DNA base pairs .

Cellular Effects

Studies have shown that doxorubicin, from which 7-Deoxydoxorubicinone is derived, has multiple mechanisms of action, including DNA intercalation and adduct formation, topoisomerase II poisoning, the generation of free radicals and oxidative stress, and membrane damage through altered sphingolipid metabolism .

Molecular Mechanism

The molecular mechanism of action of 7-Deoxydoxorubicinone is not fully understood. It is likely to share some mechanisms with its parent compound, doxorubicin. Doxorubicin is known to intercalate into DNA, inhibit topoisomerase II, and generate free radicals, leading to oxidative stress .

Temporal Effects in Laboratory Settings

Studies have shown that doxorubicin, from which 7-Deoxydoxorubicinone is derived, shows a time-dependent permeability into spheroids with the most drug accumulating in the core at 24 h of treatment .

Dosage Effects in Animal Models

The effects of 7-Deoxydoxorubicinone at different dosages in animal models are not well documented. Doxorubicin, from which 7-Deoxydoxorubicinone is derived, has been studied extensively. It has been found that the cytotoxicity of doxorubicin is concentration-dependent .

Metabolic Pathways

7-Deoxydoxorubicinone is involved in the metabolic pathways of doxorubicin. Doxorubicin is metabolized to produce 7-Deoxydoxorubicinone and other metabolites .

Transport and Distribution

It is likely to share some properties with its parent compound, doxorubicin .

Subcellular Localization

Studies have shown that doxorubicin, from which 7-Deoxydoxorubicinone is derived, can be found in various subcellular compartments .

属性

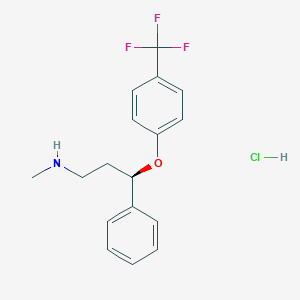

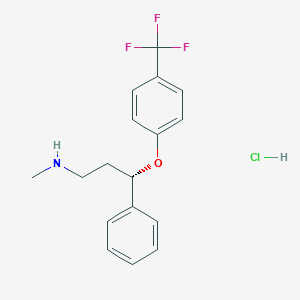

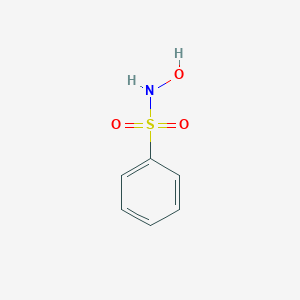

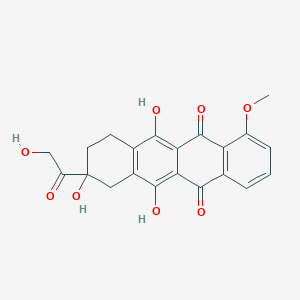

IUPAC Name |

(9R)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O8/c1-29-12-4-2-3-10-14(12)20(27)16-15(18(10)25)19(26)11-7-21(28,13(23)8-22)6-5-9(11)17(16)24/h2-4,22,24,26,28H,5-8H2,1H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGFPRZWWKUHKF-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4)(C(=O)CO)O)C(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](CC4)(C(=O)CO)O)C(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38554-25-5 | |

| Record name | 7-Deoxyadriamycin aglycone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038554255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-DEOXYDOXORUBICINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB2YU5128G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 7-Deoxydoxorubicinone formed in the body?

A1: 7-Deoxydoxorubicinone is a metabolite of doxorubicin, formed primarily through reductive glycosidic cleavage of the parent drug. This process occurs mainly in the liver, catalyzed by enzymes like NADPH cytochrome P450 reductase and requires anaerobic conditions. [, ]

Q2: Is 7-Deoxydoxorubicinone pharmacologically active?

A2: While doxorubicin exerts its antitumor effect by interfering with DNA function, 7-Deoxydoxorubicinone is considered pharmacologically inactive. [] This suggests that the aglycone formation represents a detoxification pathway for doxorubicin.

Q3: How does the co-administration of other drugs impact the formation of 7-Deoxydoxorubicinone?

A3: Studies have shown that co-administering drugs like cyclophosphamide or taxanes (paclitaxel and docetaxel) can alter the metabolism of doxorubicin and influence the formation of 7-Deoxydoxorubicinone. For instance, cyclophosphamide pretreatment in rats was shown to decrease the formation of 7-deoxyadriamycinol aglycone, another metabolite, without affecting 7-Deoxydoxorubicinone levels. [] Similarly, co-administration of paclitaxel or docetaxel with epirubicin (a doxorubicin analog) led to significantly higher levels of 7-deoxydoxorubicinone. [] These findings highlight the complex interplay of drug metabolism and the potential for pharmacokinetic interactions.

Q4: Can hyperthermia affect the formation of 7-Deoxydoxorubicinone?

A4: While hyperthermia doesn't significantly impact the overall metabolism of doxorubicin to 7-Deoxydoxorubicinone, studies have shown a slight increase in the formation of 7-deoxyadriamycinol aglycone under hyperthermic conditions in vitro. []

Q5: How is 7-Deoxydoxorubicinone detected and quantified in biological samples?

A5: Several analytical methods have been developed for the detection and quantification of 7-Deoxydoxorubicinone in biological samples, primarily plasma and urine. High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a commonly used technique. [, , ] Additionally, mass spectrometry (MS) is often employed for structural confirmation and increased sensitivity. [, ] Capillary electrophoresis with laser-induced fluorescence detection (CE-LIF) offers high sensitivity and is particularly useful for analyzing zeptomole quantities of doxorubicin metabolites, including 7-Deoxydoxorubicinone, in subcellular fractions. []

Q6: How is 7-Deoxydoxorubicinone distributed within cells?

A6: Research utilizing CE-LIF and subcellular fractionation has revealed that 7-Deoxydoxorubicinone is relatively evenly distributed among nuclear-enriched, organelle-enriched, and cytosolic-enriched fractions. [] This is in contrast to other doxorubicin metabolites, which often exhibit a more specific subcellular localization.

Q7: Does age influence the metabolism of doxorubicin to 7-Deoxydoxorubicinone?

A7: Studies comparing the in vitro metabolism of doxorubicin in liver fractions from young adult and old Fischer 344 rats have shown age-related differences. Specifically, the relative amounts of doxorubicin metabolites, including 7-Deoxydoxorubicinone, were higher in the liver fractions from younger rats. [] This suggests that age-related changes in drug metabolism could contribute to the variable response to doxorubicin therapy observed in different age groups.

Q8: Are there any known compounds that can specifically interact with 7-Deoxydoxorubicinone?

A8: Research has identified compounds like Bi(3,5-dimethyl-5-hydroxymethyl-2-oxomorpholin-3-yl) (DHM3), a radical dimer, that can react with doxorubicin to produce 7-Deoxydoxorubicinone. [] In mice, administration of DHM3 after a lethal dose of doxorubicin was shown to increase 7-Deoxydoxorubicinone levels in tissues, reduce doxorubicin levels, and ultimately improve survival. This suggests potential therapeutic applications of compounds like DHM3 in mitigating doxorubicin toxicity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate](/img/structure/B29417.png)

![2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B29418.png)